molecular formula C17H18N2O3 B1612097 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime CAS No. 405554-64-5

5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime

Número de catálogo: B1612097
Número CAS: 405554-64-5
Peso molecular: 298.34 g/mol
Clave InChI: CSJXMGWIFCRNGY-CYVLTUHYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime is a chemical compound featured in patent literature for its potential as a serine/threonine (MAP) kinase inhibitor . This mechanism of action indicates significant research value in the study of cellular proliferation and inflammatory pathways . Investigations into this compound are therefore highly relevant for advancing knowledge in areas such as cancer research and the development of anti-inflammatory agents . The synthetic route to this compound, as detailed in scientific literature, involves multi-step processes including reactions with lithium diisopropylamide (LDA) and tetrabutyl ammonium fluoride (TBAF) in tetrahydrofuran, providing researchers with a foundation for its preparation and analog development . This compound is intended for laboratory research purposes only.

Propiedades

Número CAS

405554-64-5

Fórmula molecular

C17H18N2O3

Peso molecular

298.34 g/mol

Nombre IUPAC

1-[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-diol

InChI

InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3/b19-15-

Clave InChI

CSJXMGWIFCRNGY-CYVLTUHYSA-N

SMILES

CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O

SMILES isomérico

CO/N=C\1/CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O

SMILES canónico

CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O

Origen del producto

United States

Actividad Biológica

The compound 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3} with a molecular weight of approximately 298.34 g/mol. It features a unique structure that combines an indene moiety with a pyridine ring and hydroxyl groups, which may contribute to its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives related to this compound. For instance, related oxime derivatives have shown significant cytotoxic effects against human cancer cell lines, particularly lung adenocarcinoma (A549) and malignant melanoma (G-361) cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Apoptosis Induction
Compound AA5491.5Yes
Compound BG-3612.0Yes
Compound CMRC-5 (normal)>20No

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Enzyme Inhibition Studies

In addition to its cytotoxic properties, certain derivatives have been investigated for their ability to inhibit cytochrome P450 enzymes, which are vital in drug metabolism and synthesis of steroid hormones. Selective binding to these enzymes could lead to significant implications in pharmacology and toxicology.

Table 2: Enzyme Inhibition Data

EnzymeCompound TestedBinding Affinity (Ki)
CYP7YesModerate
CYP17A1YesHigh
CYP19A1NoN/A

Study 1: Antitumor Activity Evaluation

A study conducted on a series of oxime derivatives demonstrated that compounds structurally similar to This compound exhibited potent antitumor activity against A549 cells. The study highlighted the importance of the hydroxyl groups in enhancing the anticancer properties of these compounds.

Study 2: Selective Toxicity Profile

Another investigation focused on the selective toxicity of these compounds towards cancerous versus normal cells. Results indicated that while several derivatives effectively induced apoptosis in cancer cells, they maintained low cytotoxicity towards normal fibroblasts (MRC-5), suggesting a promising therapeutic index for further development.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by its dihydroxyethyl-pyridine side chain, contrasting with analogs bearing pyrazole, imidazole, or methoxy groups. Below is a comparative analysis of structurally related oxime derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/ID) Molecular Formula Molecular Weight Substituents Key Features Reference
Target Compound (405554-64-5) ~C17H18N3O3 ~318.35 Dihydroxyethyl-pyridine, O-methyl oxime Enhanced hydrophilicity
GDC-0879 (905281-76-7) C19H18N4O2 334.38 Hydroxyethyl-pyrazole, O-methyl oxime BRAF inhibitor
SB 590885 (405554-55-4) C27H27N5O2 453.55 Dimethylaminoethoxy-phenyl, imidazole Kinase-targeting scaffold
5-Isopropyl-8-methoxyindeno-oxime (4j) C20H20N2O2 321.0 Isopropyl, methoxy Moderate yield (44%), 154–156°C

Substituent Impact on Properties

  • Hydrophilicity: The dihydroxyethyl group in the target compound likely improves aqueous solubility compared to GDC-0879’s pyrazole or SB 590885’s dimethylaminoethoxy group .
  • Synthetic Complexity : Bulky or polar substituents (e.g., dihydroxyethyl) may reduce synthetic yields. Analogs with simpler groups (e.g., methoxy in 4j) achieve 44–51% yields , whereas the target’s synthesis may require optimized conditions.

Computational and Pharmacokinetic Insights

  • Docking Studies : Molecular docking of related oximes (e.g., DB08553) highlights the importance of oxime orientation for binding . The target’s hydroxyl groups may form additional hydrogen bonds with residues like Asp594 in BRAF .
  • ADME Properties : Higher molecular weight analogs (e.g., SB 590885, 453.55 g/mol) may face bioavailability challenges, whereas the target’s moderate size (~318 g/mol) could improve permeability .

Métodos De Preparación

Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime (Intermediate)

  • Starting from 5-bromo-2,3-dihydro-1H-inden-1-one, the O-methyl oxime is formed by reaction with methoxyamine hydrochloride under suitable conditions.
  • This intermediate is crucial for subsequent transformations and is obtained in high yield and purity.

Formylation to 1-Methoxyimino-indan-5-carbaldehyde

  • Treatment of the O-methyl oxime intermediate with n-butyllithium at −78 °C followed by addition of dimethylformamide (DMF) leads to selective formylation at the 5-position.
  • The reaction is quenched and the aldehyde purified by flash chromatography, yielding the key aldehyde intermediate.

Addition of Pyridin-4-yl Group and Protection Strategies

  • The aldehyde intermediate is reacted with 4-(tert-butyldimethylsilyloxy)methylpyridine under basic conditions (LDA, −40 °C) to form a protected hydroxyalkylated intermediate.
  • Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in THF yields the free diol intermediate with the pyridin-4-yl substituent installed.

Oxidation to Dione Intermediate

  • The vicinal diol is oxidized using Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) at −78 °C to room temperature to afford the diketone intermediate.
  • This step is quantitative and critical for the formation of the imidazole ring in later steps.

Formation of the Imidazole Core and Final Oxime

  • The diketone intermediate is condensed with appropriate aldehydes and ammonium acetate or hydrazine derivatives under heating in acetic acid or other acidic media to form the imidazole ring system.
  • The O-methyl oxime functionality is retained throughout these transformations.
  • Final deprotection steps (acidic hydrolysis) remove protecting groups to yield the target compound.

Representative Synthetic Route (Scheme Summary)

Step Reactants/Conditions Product Yield/Notes
1 5-bromo-2,3-dihydro-1H-inden-1-one + methoxyamine hydrochloride 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime High yield, purified by chromatography
2 n-BuLi, DMF, −78 °C to RT 1-methoxyimino-indan-5-carbaldehyde 78% yield
3 LDA, 4-(tert-butyldimethylsilyloxy)methylpyridine, −40 °C Protected dihydroxyethyl pyridinyl intermediate 96% yield
4 TBAF, THF, RT overnight 5-(1,2-dihydroxy-2-(pyridin-4-yl)ethyl)-indan-1-one O-methyl oxime 89% yield
5 Swern oxidation (oxalyl chloride, DMSO, Et3N) Dione intermediate Quantitative
6 Aldehyde, ammonium acetate, acetic acid, 100 °C Imidazole-containing intermediate Moderate yield
7 Acidic deprotection (HCl, dioxane, 80 °C) Final compound High purity

Detailed Experimental Findings

  • The formylation step is highly selective and reproducible, with careful temperature control crucial to avoid side reactions.
  • Protection of the pyridin-4-yl hydroxyl group as tert-butyldimethylsilyl ether ensures stability during subsequent lithiation and addition steps.
  • TBAF deprotection proceeds smoothly to give the free diol without cleavage of the oxime.
  • Swern oxidation is preferred for mild oxidation of the vicinal diol to diketone, avoiding overoxidation.
  • The imidazole ring formation is achieved via condensation with aldehydes and ammonium acetate or hydrazine, under acidic reflux conditions.
  • Final acidic treatment removes protecting groups and stabilizes the oxime in the final product.

Data Table: Key Intermediates and Yields

Intermediate Molecular Weight (g/mol) Yield (%) Purification Method Key Characterization
5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime ~250 >90 Flash chromatography 1H NMR, LC-MS
1-methoxyimino-indan-5-carbaldehyde 190 78 Flash chromatography 1H NMR, LC-MS
Protected dihydroxyethyl pyridinyl intermediate 413 96 Flash chromatography 1H NMR, LC-MS
Deprotected dihydroxyethyl pyridinyl intermediate 299 89 Flash chromatography 1H NMR, LC-MS
Dione intermediate 295 Quantitative Flash chromatography 1H NMR, LC-MS
Imidazole intermediate ~480 38-50 Flash chromatography 1H NMR, LC-MS
Final compound ~450 High Preparative HPLC 1H NMR, HRMS

Additional Notes on Related Synthetic Routes

  • Alternative routes involve bromination of vinyl-substituted indanones followed by reaction with formamide to form imidazole derivatives, then catalytic hydrogenation to reduce vinyl to ethyl groups.
  • Catalytic hydrogenation using 10% palladium on carbon under hydrogen atmosphere (3 bar, 80-85 °C) is used to reduce unsaturated intermediates.
  • Purification often involves solvent washes with acetone or filtration at low temperatures (0-5 °C) to isolate crystalline products.
  • Activated charcoal treatment is used to remove colored impurities before final isolation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the indenone core. Key steps include oxime formation (using hydroxylamine derivatives) and O-methylation (with methyl iodide or dimethyl sulfate under basic conditions). Reaction optimization should focus on:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions during oxime formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) for O-methylation to avoid decomposition .
    • Validation : Confirm intermediate structures via LC-MS and NMR (¹H/¹³C) at each step .

Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound experimentally and computationally?

  • Experimental Methods :

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
  • logP : Reverse-phase HPLC using a calibrated octanol-water partition system .
    • Computational Tools : Group-contribution methods (e.g., UNIFAC) or quantum mechanical calculations (DFT) to estimate partition coefficients and pKa .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected MS fragments)?

  • Troubleshooting Framework :

  • NMR anomalies : Verify solvent deuterium lock, assess diastereomer formation (via chiral HPLC), or use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • MS discrepancies : Perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Compare fragmentation pathways with in silico tools (e.g., Mass Frontier) .
    • Case Study : Pyridine ring proton coupling in the compound may cause splitting; deuterated solvents (DMSO-d₆) and variable-temperature NMR can clarify dynamic effects .

Q. How can machine learning (ML) models aid in designing derivatives of this compound for target-specific activity?

  • Methodological Pipeline :

  • Feature engineering : Encode molecular descriptors (e.g., topological polar surface area, H-bond donors) .
  • Model training : Use graph neural networks (GNNs) or random forests trained on kinase inhibition datasets (if targeting kinases) .
  • Validation : Prioritize candidates with docking simulations (AutoDock Vina) and synthesize top-ranked compounds for in vitro assays .
    • Limitations : ML predictions require experimental validation to confirm bioactivity and ADMET profiles .

Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?

  • Design Considerations :

  • Dosing regimen : Use staggered administration in rodent models to assess Cmax and AUC .
  • Sampling protocol : Collect plasma/tissue samples at logarithmic intervals (e.g., 0.5, 1, 2, 4, 8 h post-dose) .
  • Control groups : Include vehicle and reference compound arms to normalize inter-subject variability .
    • Analytical Workflow : Quantify compound levels via LC-MS/MS with isotopically labeled internal standards .

Methodological Challenges and Solutions

Q. How can researchers address low yield in the final O-methylation step of the synthesis?

  • Root Cause Analysis :

  • Reagent purity : Ensure methylating agents (e.g., methyl iodide) are anhydrous.
  • Steric hindrance : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
    • Alternative Routes : Explore Mitsunobu conditions (DIAD, PPh₃) for milder methylation .

Q. What computational approaches are most reliable for predicting the compound’s metabolic stability?

  • Tools and Workflows :

  • CYP450 metabolism : Use Schrödinger’s MetaSite or StarDrop’s P450 Module to identify vulnerable sites .
  • Half-life prediction : Combine ML models (e.g., XGBoost) with molecular dynamics (MD) simulations of hepatic microsome interactions .

Data Interpretation and Validation

Q. How should researchers validate the compound’s proposed mechanism of action in enzymatic assays?

  • Experimental Framework :

  • Enzyme kinetics : Conduct Michaelis-Menten studies with varying substrate/compound concentrations .
  • Control experiments : Use known inhibitors/activators to benchmark activity .
    • Statistical rigor : Apply ANOVA or mixed-effects models to account for plate-to-plate variability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.